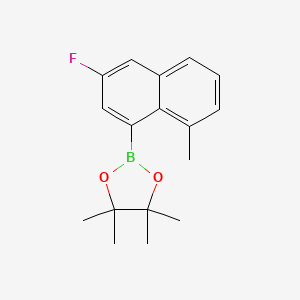
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C18H38O2Sn. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a tributylstannyl group, and the esterification is done with 1,1-dimethylethyl alcohol. This compound is known for its applications in organic synthesis and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester typically involves the reaction of acetic acid with tributylstannyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group. The esterification is then achieved by reacting the intermediate product with 1,1-dimethylethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The stannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated esters and other substituted derivatives.
Applications De Recherche Scientifique
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester involves the interaction of the stannyl group with various molecular targets. The stannyl group can act as a nucleophile, participating in substitution and addition reactions. The ester group can undergo hydrolysis to release acetic acid and 1,1-dimethylethyl alcohol, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, tert-butyl ester: Similar ester structure but lacks the stannyl group.
Acetic acid, 2-(tributylstannyl)-: Similar stannyl group but different esterification.
Uniqueness
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester is unique due to the presence of both the stannyl and ester groups, which confer distinct chemical reactivity and applications. The combination of these functional groups makes it a versatile reagent in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
90501-02-3 |
|---|---|
Formule moléculaire |
C18H38O2Sn |
Poids moléculaire |
405.2 g/mol |
Nom IUPAC |
tert-butyl 2-tributylstannylacetate |
InChI |
InChI=1S/C6H11O2.3C4H9.Sn/c1-5(7)8-6(2,3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3; |
Clé InChI |
TWUBOZMYECLTNA-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(2R,4S,5R)-5-[(1,3-diphenylimidazolidin-2-yl)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13931778.png)




